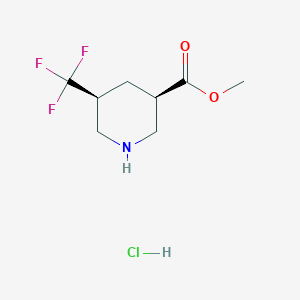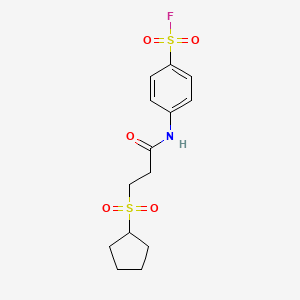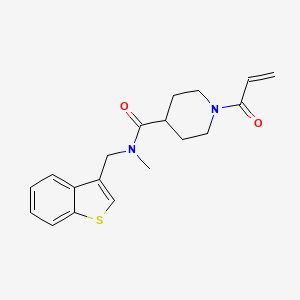![molecular formula C18H16FN3O4 B2468110 8-(3-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-05-9](/img/structure/B2468110.png)
8-(3-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a propyl group, and a triazatricyclo group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It appears to contain a tricyclic system, which is a structure composed of three fused rings. This could potentially give the compound interesting chemical and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Complex Reactions with Azides and Fluorinated Compounds
Studies on polyfluorinated cyclopentadienes and their reactions with phenyl azide illustrate the intricate chemistry that similar compounds can undergo, leading to the formation of various triazolines and aziridines. Such reactions not only shed light on the reactivity of fluorinated compounds but also on the potential for synthesizing new materials with unique properties, such as altered electronic characteristics due to the presence of fluorine atoms (Banks et al., 1971).
Substituent Effects on Pericyclic Reactions
Research into the substituent effects on pericyclic reactions, particularly sigmatropic shifts, provides valuable insights into how specific functional groups can influence reaction pathways and outcomes. This knowledge is crucial for designing synthetic strategies for complex molecules, including potential derivatives of the compound (Saettel & Wiest, 2000).
Dipolarophile Activity in Fluorinated Compounds
The study of hexafluorobicyclo[2.2.0]hexa-2,5-diene as an active dipolarophile demonstrates the utility of fluorinated compounds in 1,3-dipolar cycloaddition reactions. Such reactions are foundational in organic synthesis, allowing for the construction of complex and diverse molecular architectures which could be relevant to the development of new materials or pharmaceuticals (Barlow et al., 1973).
Cyclization and Rearrangement Reactions
Research on the cyclization and rearrangement reactions of related compounds reveals the potential for generating complex molecular structures through intramolecular processes. These studies highlight the intricate dance of atoms and bonds that can be harnessed to create molecules with novel properties or functionalities (Grimme & Krauthäuser, 1997).
Potential for Metal Complexation
The synthesis and analysis of macrocyclic compounds and their metal complexes suggest a potential application of the studied compound in forming metal-organic frameworks (MOFs) or coordination compounds. Such structures are of great interest for catalysis, gas storage, and separation technologies, demonstrating the broad applicability of complex organic molecules in material science (Xiao-hong, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(3-fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-2-6-22-15-14(16(23)21-18(22)25)12(9-4-3-5-10(19)7-9)13-11(20-15)8-26-17(13)24/h3-5,7,12,20H,2,6,8H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRYQVKZPTZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16262933 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)

![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)
![9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2468040.png)


![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)